molecular formula C15H20FN3O4S B2992816 [4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone CAS No. 712345-23-8

[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone

Cat. No.: B2992816
CAS No.: 712345-23-8
M. Wt: 357.4
InChI Key: QNQWAROSZLAELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone is a synthetic compound featuring a piperazine core substituted with a 4-fluorobenzenesulfonyl group at the 4-position and a morpholin-4-yl-methanone moiety. This structure is commonly explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic tunability .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4S/c16-13-1-3-14(4-2-13)24(21,22)19-7-5-17(6-8-19)15(20)18-9-11-23-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWAROSZLAELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound [4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight : 329.38 g/mol

The compound features a piperazine ring substituted with a fluorobenzenesulfonyl group and a morpholinyl moiety, which are critical for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been studied for:

  • Inhibition of Tyrosinase : Tyrosinase is an enzyme involved in melanin production. Compounds based on the piperazine structure have shown competitive inhibition against tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
  • FXR Modulation : The compound has been identified as a modulator of the farnesoid X receptor (FXR), which plays a role in regulating lipid metabolism and glucose homeostasis. This modulation can be beneficial in conditions like hypercholesterolemia and diabetes .

In Vitro Studies

A series of studies have evaluated the compound's efficacy in vitro:

  • Tyrosinase Inhibition : The compound demonstrated an IC50_{50} value of 4.8 µM against tyrosinase, outperforming known inhibitors such as kojic acid (IC50_{50} = 16.3 µM) .
  • Antiproliferative Activity : In cell line studies, the compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231, with IC50_{50} values reported at 15.7 µM and 33.9 µM respectively .

Case Studies

  • Case Study on Melanogenesis :
    • A study reported that derivatives of the compound showed promising results in inhibiting melanin production in B16F10 melanoma cells without cytotoxic effects, indicating potential use in cosmetic applications .
  • FXR Agonistic Activity :
    • Another study highlighted the compound's ability to activate FXR, leading to improved lipid profiles in animal models of dyslipidemia. This suggests its potential therapeutic use in metabolic disorders .

Summary of Findings

Biological ActivityIC50_{50} ValueTarget/Cell LineReference
Tyrosinase Inhibition4.8 µMAgaricus bisporus
Antiproliferative (MCF-7)15.7 µMMCF-7 Breast Cancer
Antiproliferative (MDA-MB-231)33.9 µMMDA-MB-231 Breast Cancer

Comparison with Similar Compounds

{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone (CAS 669731-34-4)

  • Structural Differences: Replaces the morpholinyl-methanone group with a quinolinyl-pyridinyl moiety.
  • Pharmacological Relevance : Such modifications are typical in kinase inhibitors, suggesting divergent therapeutic targets .

4-(4-Chlorophenyl)piperazin-1-ylmethanone

  • Structural Differences : Substitutes the 4-fluorobenzenesulfonyl group with a 4-chlorophenyl group and lacks the sulfonyl linker.
  • Functional Impact: The chloro group’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase lipophilicity.

[4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-morpholin-4-yl-methanone

  • Structural Differences : Incorporates a thiazole ring between the 4-fluorophenyl and piperazine groups.
  • Functional Impact : The thiazole heterocycle introduces additional nitrogen atoms, which may improve solubility and metal-chelating properties. This structural variation could enhance CNS penetration or alter metabolic pathways compared to the sulfonyl-containing target compound .

1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS 478041-65-5)

  • Structural Differences : Features a piperidine ring substituted with hydroxyl and sulfonamide groups, alongside a 4-fluorophenyl-piperazine chain.
  • The piperidine core may confer conformational rigidity, altering receptor binding kinetics compared to the target’s piperazine-morpholine system .

(4-([4-(tert-Butyl)phenyl]sulfonyl)piperazino)(4-nitrophenyl)methanone (CAS 439094-02-7)

  • Structural Differences : Replaces the 4-fluorophenyl group with a bulky tert-butylphenylsulfonyl group and adds a nitrobenzoyl moiety.
  • The nitro group’s strong electron-withdrawing effect may enhance stability but reduce metabolic turnover compared to the fluorine atom in the target compound .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Properties Reference
[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone 4-Fluorobenzenesulfonyl, morpholinyl-methanone ~423.45 (estimated) High polarity, moderate solubility, hydrogen-bonding capacity
{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone Quinolinyl-pyridinyl, 4-fluorophenylsulfonyl ~519.55 (estimated) Enhanced π-π stacking, kinase inhibition potential
4-(4-Chlorophenyl)piperazin-1-ylmethanone 4-Chlorophenyl, morpholinyl-methanone 325.80 Increased lipophilicity, reduced hydrogen-bonding
[4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-morpholin-4-yl-methanone Thiazolyl, 4-fluorophenyl ~402.46 (estimated) Improved solubility, heterocyclic chelation
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol Piperidin-4-ol, sulfonamide 467.98 Hydrophilicity, conformational rigidity
(4-([4-(tert-Butyl)phenyl]sulfonyl)piperazino)(4-nitrophenyl)methanone tert-Butylphenylsulfonyl, nitrobenzoyl 431.51 Steric hindrance, electron-withdrawing effects

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in the target compound enhances electronic interactions with target proteins compared to chloro or tert-butyl analogs .
  • Solubility : Morpholine and sulfonyl groups in the target compound balance lipophilicity and solubility, whereas thiazole or hydroxyl groups in analogs further modulate these properties .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) reduce metabolic clearance but may compromise bioavailability, while nitro groups increase oxidative stability .

Q & A

Q. What synthetic routes are recommended for preparing [4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling reactions using substituted benzoyl chlorides with piperazine derivatives. For example, a procedure analogous to the synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives () can be adapted:

React 1-(4-fluorobenzyl)piperazine with morpholine-4-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Optimize stoichiometry (e.g., 1:1 molar ratio of piperazine to acyl chloride) and reaction time (typically 4–12 hours at room temperature).

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., diethyl ether).
Yields can be improved by controlling moisture (anhydrous conditions) and using excess acyl chloride (1.2 equivalents).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and assess purity. For example, 1H^1H NMR peaks for aromatic protons (δ 7.2–7.4 ppm) and sulfonyl groups (δ ~3.5 ppm for piperazine CH2_2) are diagnostic .
  • Elemental Analysis (EA) : Compare calculated vs. observed C, H, N, S values (e.g., deviations ≤0.3% indicate high purity) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (e.g., 70:30 v/v) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?

  • Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopicity. To address this:

Re-crystallize the compound using a solvent system like ethanol/water ( achieved 95% purity via crystallization).

Dry the sample under vacuum (40°C, 24 hours) to remove residual solvents.

Repeat EA with freshly opened reagents to avoid atmospheric moisture interference.
In a study on similar piperazine derivatives, recrystallization reduced deviations from 0.5% to 0.1% .

Q. What computational methods are suitable for predicting molecular conformation and stability?

  • Methodological Answer :
  • X-ray Crystallography : Determine crystal packing and dihedral angles (e.g., morpholine chair conformation at 28.03° relative to the phenyl ring ).
  • Semi-Empirical Quantum Mechanics (CNDO/2) : Calculate molecular orbital energies and dipole moments to predict reactivity (e.g., used for [4-(4-Fluorophenyl)piperazin-1-yl] derivatives in ).
  • Density Functional Theory (DFT) : Model electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization.

Q. How can researchers design a crystallization protocol to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer :
  • Solvent Selection : Use slow-evaporation methods with DCM/hexane (1:3 v/v) to promote nucleation.
  • Temperature Gradient : Cool from 40°C to 4°C over 48 hours to enhance crystal growth.
  • Seeding : Introduce microcrystals from a saturated solution to induce controlled crystallization.
    A study on morpholine-containing analogs achieved triclinic crystals (space group P1, α = 73.489°) using similar protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.